Calcium propionate
Overview
Description
Calcium propionate, also known as calcium propanoate, is the calcium salt of propionic acid. It is widely used as a food preservative due to its ability to inhibit the growth of mold and other microorganisms. This compound is commonly found in baked goods, dairy products, and processed meats. It is considered safe for consumption by various health organizations, including the World Health Organization and the Food and Agriculture Organization .
Scientific Research Applications
Calcium propionate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other chemicals and as a reagent in various reactions.
Biology: Employed in studies related to microbial inhibition and metabolic pathways.
Medicine: Investigated for its potential in treating skin diseases caused by parasitic fungi.
Industry: Widely used as a preservative in the food industry to extend the shelf life of products.
Mechanism of Action
Target of Action
Calcium propionate, also known as calcium dipropanoate, is primarily targeted at various types of microorganisms , including molds and bacteria . It is used as a preservative in a wide variety of products, including bread, other baked goods, processed meat, whey, and other dairy products .
Mode of Action
This compound works by suppressing the growth of molds and bacteria. It interferes with the ability of these microorganisms to reproduce .
Biochemical Pathways
The metabolism of propionate begins with its conversion to propionyl coenzyme A (propionyl-CoA) , which is the usual first step in the metabolism of carboxylic acids . Since propanoic acid has three carbons, propionyl-CoA cannot directly enter the beta oxidation or the citric acid cycles. In most vertebrates, propionyl-CoA is carboxylated to D-methylmalonyl-CoA, which is isomerised to L-methylmalonyl-CoA. A vitamin B12–dependent enzyme catalyzes rearrangement of L-methylmalonyl-CoA to succinyl-CoA, which is an intermediate of the citric acid cycle and can be readily incorporated there .
Pharmacokinetics
Given its widespread use in food products, it is generally recognized as safe (gras) .
Result of Action
The primary result of this compound’s action is the inhibition of mold and bacterial growth in food products, thereby extending their shelf life . It is effective against both B. mesentericus rope and mold .
Action Environment
This compound is most active in the pH range below 5.5 . Therefore, it is common to use acids to adjust the pH to optimize the activity. Moreover, salts of benzoic or sorbic acid are recommended for use in products with higher pH levels, such as in many chemically leavened sweet baked goods . It is also likely to be mobile in the environment due to its water solubility .
Future Directions
Biochemical Analysis
Biochemical Properties
Calcium propionate plays a crucial role in biochemical reactions, particularly in the inhibition of microbial growth. It interacts with various enzymes and proteins within microbial cells, disrupting their normal functions. For instance, this compound has been shown to affect the activity of enzymes involved in the synthesis of the cell wall in yeast, such as those in the mitogen-activated protein kinase (MAPK) signaling pathway . This interaction leads to the inhibition of cell wall synthesis, thereby exerting its antimicrobial effects.
Cellular Effects
This compound influences various cellular processes and functions. In microbial cells, it has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in Saccharomyces cerevisiae, this compound treatment results in the differential expression of over 1,400 genes, impacting pathways such as the MAPK signaling pathway and the cell cycle . This broad impact on gene expression and cellular processes underscores the compound’s significant influence on cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression. In yeast, this compound has been shown to interfere with the synthesis of the cell wall by affecting the MAPK signaling pathway and other related pathways . This inhibition of cell wall synthesis is a key aspect of its antimicrobial action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that its antimicrobial activity can be sustained over several hours, with significant changes in gene expression observed within six hours of treatment . The stability and degradation of this compound in laboratory conditions also play a role in its long-term effects on cellular function. For instance, its impact on the rumen microbiota of calves has been observed over periods of up to 160 days .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In calves, supplementation with this compound has been shown to improve body weight gain and rumen growth . At higher doses, there may be adverse effects, such as changes in the composition and diversity of the rumen microbiota . These dosage-dependent effects highlight the importance of optimizing the amount of this compound used in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to microbial metabolism. It interacts with enzymes and cofactors involved in the synthesis and degradation of propionic acid and other volatile fatty acids . These interactions can affect metabolic flux and the levels of various metabolites, influencing overall metabolic activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. In microbial cells, it can be taken up by transporters that recognize propionic acid and its derivatives . This transport and distribution are crucial for its antimicrobial activity, as it needs to reach its target sites within the cell to exert its effects.
Subcellular Localization
This compound’s subcellular localization is essential for its activity and function. It is directed to specific compartments or organelles within the cell, where it can interact with its target biomolecules. For example, in yeast, this compound affects the synthesis of the cell wall, which is localized to the cell membrane and cell wall compartments . This targeted localization is critical for its antimicrobial action.
Preparation Methods
Synthetic Routes and Reaction Conditions: Calcium propionate can be synthesized through the reaction of propionic acid with calcium hydroxide or calcium carbonate. The reaction typically occurs at elevated temperatures to ensure complete conversion: [ \text{2CH}_3\text{CH}_2\text{COOH} + \text{Ca(OH)}_2 \rightarrow \text{Ca(CH}_3\text{CH}_2\text{COO)}_2 + 2\text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, this compound is produced using a continuous process involving the neutralization of propionic acid with calcium hydroxide. The reaction mixture is then subjected to filtration, evaporation, and crystallization to obtain the final product. Advanced techniques such as second-effect flash distillation are employed to enhance efficiency and energy savings .
Chemical Reactions Analysis
Types of Reactions: Calcium propionate undergoes various chemical reactions, including thermal decomposition, hydrolysis, and oxidation.
Common Reagents and Conditions:
Thermal Decomposition: When heated, this compound decomposes to form calcium carbonate, water, and carbon dioxide.
Hydrolysis and Oxidation: In the presence of water or oxygen, this compound can hydrolyze to form propionic acid and acetaldehyde.
Major Products Formed:
Thermal Decomposition: Calcium carbonate, water, and carbon dioxide.
Hydrolysis and Oxidation: Propionic acid and acetaldehyde.
Comparison with Similar Compounds
Sodium Propionate: Another common food preservative derived from sodium hydroxide and propionic acid.
Potassium Sorbate: A preservative used in various food products.
Uniqueness of Calcium Propionate:
Solubility: this compound is highly soluble in water, making it easier to incorporate into food products.
Taste: It has a slightly bitter taste, which can be a consideration in food applications.
Effectiveness: It is effective in a wide range of pH levels and does not require an acidic environment to function, unlike some other preservatives
Properties
CAS No. |
4075-81-4 |
---|---|
Molecular Formula |
C3H6CaO2 |
Molecular Weight |
114.16 g/mol |
IUPAC Name |
calcium;propanoate |
InChI |
InChI=1S/C3H6O2.Ca/c1-2-3(4)5;/h2H2,1H3,(H,4,5); |
InChI Key |
RAGOHKKBYVRXKK-UHFFFAOYSA-N |
SMILES |
CCC(=O)[O-].CCC(=O)[O-].[Ca+2] |
Canonical SMILES |
CCC(=O)O.[Ca] |
Color/Form |
COLORLESS, MONOCLINIC TABLETS Powder or monoclinic crystals White powde |
4075-81-4 | |
physical_description |
DryPowder; Liquid; OtherSolid White crystalline powde |
Pictograms |
Corrosive; Acute Toxic |
solubility |
Sol in water; slightly sol in methanol, ethanol; practically insol in acetone, benzene. INSOL IN ALCOHOL |
Synonyms |
calcium propionate |
Origin of Product |
United States |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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